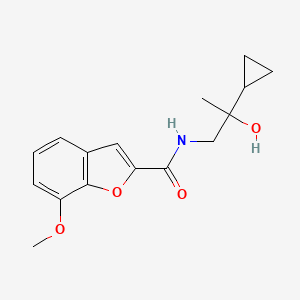

N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-16(19,11-6-7-11)9-17-15(18)13-8-10-4-3-5-12(20-2)14(10)21-13/h3-5,8,11,19H,6-7,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJSTYOBAVWCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzofuran moiety , a cyclopropyl group , and a hydroxyl group , which contribute to its unique pharmacological properties. The molecular formula is with a molecular weight of 351.402 g/mol.

Interaction with Biological Targets

This compound interacts with various biological targets, including:

- Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme plays a significant role in NAD+ biosynthesis, which is crucial for cellular metabolism and signaling. Inhibition of NAMPT has been linked to potential therapeutic effects in cancer and metabolic disorders .

- Neuroprotective Mechanisms : Recent studies have indicated that derivatives of benzofuran-2-carboxamides exhibit neuroprotective effects by preventing excitotoxic neuronal damage, suggesting that similar mechanisms may apply to this compound .

Anticancer Effects

Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The following table summarizes the findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SK-BR-3 | 10 | Induces apoptosis | |

| SW620 | 15 | Non-apoptotic cell death | |

| Rat Cortical Neurons | 100 | Neuroprotection from NMDA-induced damage |

These findings indicate that the compound may be effective in treating specific cancers by inducing apoptosis or other forms of cell death.

Neuroprotective and Antioxidant Activity

In vitro studies have shown that derivatives similar to this compound possess significant neuroprotective properties against excitotoxicity induced by NMDA receptor activation. For instance, one study reported that certain derivatives provided protection comparable to established neuroprotective agents like memantine .

Case Studies

- Study on Neuroprotection : A series of benzofuran derivatives were tested for their ability to protect neuronal cells from excitotoxic damage. Among them, compounds with specific substitutions demonstrated enhanced neuroprotective effects, suggesting structural modifications could improve efficacy .

- Anticancer Evaluation : In another investigation, the antiproliferative effects of benzofuran derivatives were assessed on various tumor cell lines. The results indicated selective cytotoxicity towards specific cancer types, highlighting the potential for targeted therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the substituents on the benzofuran ring can significantly influence biological activity. For example:

- Methyl (-CH₃) substitution at the R2 position enhances neuroprotective effects.

- Hydroxyl (-OH) substitution at the R3 position contributes to antioxidant activity.

These insights underline the importance of chemical modifications in optimizing therapeutic potential.

Scientific Research Applications

The potential biological activities of N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide are attributed to its structural components. Research indicates that compounds with similar structures often demonstrate:

- Antimicrobial properties : Due to the presence of the benzofuran ring, which has been linked to activity against various pathogens.

- Anti-inflammatory effects : The hydroxyl group may play a role in modulating inflammatory pathways.

- Anticancer activity : Initial studies suggest that this compound could inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

Drug Development

This compound is being explored for its potential as a lead compound in drug development. Its unique combination of functional groups may enhance its pharmacological properties compared to simpler analogs. For example, compounds sharing structural similarities have shown varied biological activities, indicating the potential for this compound to be optimized for specific therapeutic targets .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies can reveal insights into:

- Binding affinities with specific receptors or enzymes.

- Mechanisms of action at the cellular level.

These studies are essential for assessing the compound's viability as a therapeutic agent.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases. Further studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle :

- The target compound and ’s analogue share a 7-methoxybenzofuran core, which is associated with antioxidant activity in related derivatives.

- ’s compound replaces the benzofuran with a benzothiadiazole ring, introducing sulfur and nitrogen atoms. This modification likely alters electronic properties and target selectivity.

Side Chain Variations: The cyclopropyl group in the target compound and ’s analogue may improve metabolic stability compared to the furan-containing side chain in ’s compound.

Pharmacological and Functional Insights

- Neuroprotective Potential: Benzofuran derivatives, such as those in , exhibit neuroprotective effects via antioxidant mechanisms (e.g., scavenging reactive oxygen species). The hydroxyl group in the target compound may enhance these properties.

Enzyme Interactions :

The cyclopropyl group in the target compound and ’s analogue could influence interactions with cytochrome P450 enzymes or other metabolic pathways, though specific data are lacking.- Comparative Limitations: No in vitro or in vivo data are provided for the target compound. ’s furan-substituted analogue has a lower molecular weight (329.3 vs. 427.5 in ), suggesting better bioavailability.

Preparation Methods

Carboxylic Acid Preparation

The benzofuran core is synthesized via cyclization of 2-methoxyphenol with α-keto esters under acidic conditions. Subsequent oxidation of the C2-methyl group (if present) yields the carboxylic acid.

Chlorination Protocol

The acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40–50°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride as a pale-yellow solid (Yield: 92–95%).

Table 1: Chlorination Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40–50°C |

| Reaction Time | 4–6 hours |

| Yield | 92–95% |

Synthesis of 2-Cyclopropyl-2-Hydroxypropylamine

Cyclopropanation of Allylic Alcohols

Cyclopropane ring formation is achieved via Simmons–Smith reaction using diethylzinc and diiodomethane. Starting from allyl alcohol, cyclopropanation yields 2-cyclopropyl-2-propen-1-ol, which is hydrogenated to 2-cyclopropyl-1-propanol.

Amination via Gabriel Synthesis

The alcohol is converted to the corresponding amine using the Gabriel method:

-

Phthalimide protection : React with phthalic anhydride to form the phthalimide derivative.

-

Mitsunobu reaction : Introduce an azide group via displacement with sodium azide.

-

Staudinger reduction : Convert the azide to the primary amine using triphenylphosphine.

Table 2: Key Amination Metrics

| Step | Reagents | Yield |

|---|---|---|

| Phthalimide Formation | Phthalic anhydride, Δ | 88% |

| Azide Displacement | NaN₃, DMF, 80°C | 75% |

| Amine Reduction | PPh₃, THF/H₂O | 82% |

Amide Bond Formation Strategies

Acyl Chloride Aminolysis

The acyl chloride reacts with 2-cyclopropyl-2-hydroxypropylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl.

Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane).

Transamidation of 8-Aminoquinoline Intermediate

An alternative route employs Pd-catalyzed C–H arylation to install substituents on the benzofuran core, followed by transamidation:

-

Directed C–H activation : Pd(OAc)₂ catalyzes arylation at C3 using aryl iodides.

-

Boc protection : The 8-aminoquinoline directing group is bocylated.

-

Aminolysis : Reaction with 2-cyclopropyl-2-hydroxypropylamine under catalyst-free conditions.

Table 3: Transamidation Efficiency

| Aryl Group | Temperature | Time (h) | Yield |

|---|---|---|---|

| 4-Fluorophenyl | 80°C | 12 | 84% |

| 3-Pyridyl | 100°C | 18 | 76% |

Purification and Characterization

Chromatographic Techniques

-

Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

-

HPLC : C18 column, acetonitrile/water gradient ( purity >98%).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J=8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J=8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 1H, CHOH), 2.98 (s, 1H, OH), 1.45–1.40 (m, 1H, cyclopropyl), 0.98–0.92 (m, 4H, cyclopropyl).

-

HRMS (ESI) : m/z calcd for C₁₇H₂₀NO₄ [M+H]⁺: 310.1443; found: 310.1445.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Parameter | Acyl Chloride Route | Transamidation Route |

|---|---|---|

| Yield | 78–85% | 76–84% |

| Purity | >98% | >95% |

| Scalability | High | Moderate |

| Functional Tolerance | Limited | Broad |

The acyl chloride method offers higher yields and simpler workup, while transamidation allows late-stage diversification without directing group removal.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency in acyl chloride generation, reducing SOCl₂ handling risks.

Green Chemistry Metrics

-

E-factor : 8.2 (Acyl chloride route) vs. 12.5 (Transamidation).

-

PMI (Process Mass Intensity) : 15.3 vs. 21.7.

Q & A

Q. What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzofuran core. Key steps include:

Functionalization of the benzofuran ring : Introduction of methoxy groups via nucleophilic substitution (e.g., using methyl iodide under basic conditions) .

Carboxamide formation : Coupling the benzofuran-2-carboxylic acid derivative with 2-cyclopropyl-2-hydroxypropylamine using coupling agents like EDC/HOBt .

Intermediates are characterized using elemental analysis , FTIR (to confirm carbonyl and hydroxyl groups), ¹H/¹³C NMR (to verify cyclopropyl and methoxy substituents), and mass spectrometry (for molecular ion validation) .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Identifies protons in the cyclopropyl (δ 0.5–1.5 ppm), methoxy (δ ~3.8 ppm), and hydroxyl groups (δ 1.5–2.5 ppm, exchangeable) .

- FTIR : Confirms carboxamide C=O (1650–1700 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches .

- Chromatography :

- HPLC/GC-MS : Quantifies purity (>95% by area normalization) and detects impurities from side reactions (e.g., incomplete cyclopropane ring formation) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the carboxamide’s potential as a hydrogen-bond donor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer : Systematic modification of substituents and evaluation of biological effects:

| Substituent | Biological Impact | Reference |

|---|---|---|

| Methoxy at C7 | Enhances solubility and CNS penetration | |

| Cyclopropyl-hydroxypropyl | Increases metabolic stability vs. linear chains |

- Approach : Synthesize analogs (e.g., replacing cyclopropyl with thiophene) and compare IC₅₀ values in cytotoxicity assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Key parameters:

- Grid Box : Centered on ATP-binding pocket (EGFR) or orthosteric site (GPCRs).

- Scoring : Focus on hydrogen bonds with the carboxamide and hydrophobic interactions with cyclopropyl .

- MD Simulations : GROMACS simulations (100 ns) to assess binding stability and ligand-protein residue fluctuations .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Common discrepancies arise from:

- Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. MDA-MB-231) or serum concentrations .

- Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually reduce activity; validate with alternative solvents (e.g., PEG-400) .

- Statistical Power : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc Tukey tests .

Q. What strategies mitigate metabolic instability in preclinical development?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify major CYP450-mediated oxidation sites (e.g., cyclopropyl ring) .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.